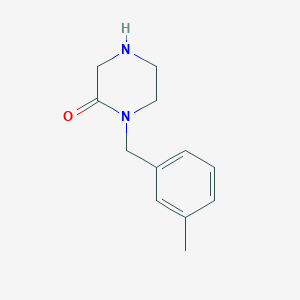

1-(3-Methylbenzyl)piperazin-2-one

Description

Overview of Piperazin-2-one (B30754) Scaffolds in Modern Medicinal Chemistry

The piperazine (B1678402) scaffold, a six-membered ring containing two nitrogen atoms at opposite positions, is a cornerstone in the development of therapeutic agents. nih.govchemenu.com Its unique structural and physicochemical properties, such as the ability of the nitrogen atoms to serve as hydrogen bond donors and acceptors, enhance the pharmacological and pharmacokinetic profiles of drug candidates. mdpi.com This versatility has led to the incorporation of the piperazine nucleus in a wide array of biologically active compounds. nih.gov Piperazine derivatives have demonstrated a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects. nih.govnih.gov The flexibility of the piperazine core allows for the design and synthesis of novel compounds with diverse biological roles, making it a "privileged structure" in drug discovery. nih.govmdpi.comthieme-connect.com

Structural Classification and General Relevance of N-Benzyl Piperazin-2-one Derivatives

Within the broader class of piperazine-containing compounds, N-benzyl piperazin-2-one derivatives represent a significant subclass. These compounds are characterized by a benzyl (B1604629) group attached to one of the nitrogen atoms of the piperazin-2-one core. The "N-benzyl" designation indicates this specific substitution pattern.

The general relevance of these derivatives in medicinal chemistry is substantial. They have been investigated for a range of biological activities, including their effects on the central and autonomic nervous systems. medchemexpress.com The benzyl group can be readily modified with various substituents, allowing for the fine-tuning of the compound's properties to optimize its interaction with biological targets. This structural adaptability makes N-benzyl piperazin-2-one derivatives valuable scaffolds in the rational design of new therapeutic agents. For instance, research has focused on designing N-benzyl-piperidine derivatives as inhibitors for enzymes implicated in Alzheimer's disease. nih.gov

Research Rationale and Significance of 1-(3-Methylbenzyl)piperazin-2-one in Academic Inquiry

The specific compound, this compound, has garnered attention within the scientific community for several reasons. Its structure, featuring a methyl group at the meta-position of the benzyl ring, provides a specific point of interest for structure-activity relationship (SAR) studies. These studies are crucial for understanding how subtle changes in a molecule's architecture can influence its biological activity.

The academic inquiry into this compound is driven by the potential to develop novel therapeutic agents. For example, derivatives of benzylpiperazine are being explored as selective σ1 receptor antagonists for the treatment of pain. nih.govacs.org The investigation of this compound contributes to the growing body of knowledge surrounding piperazine-based compounds and their potential applications in medicine.

Chemical and Physical Properties

Below is a table summarizing the key physicochemical properties of this compound and its hydrochloride salt.

| Property | Value | Source |

| IUPAC Name | 1-[(3-methylphenyl)methyl]piperazin-2-one | chemenu.com |

| Molecular Formula | C₁₂H₁₆N₂O | chemenu.comnih.gov |

| Molecular Weight | 204.27 g/mol | chemenu.com |

| CAS Number | 1033200-90-6 | chemenu.com |

| Physical Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| SMILES String | O=C(CNCC1)N1CC2=CC=CC(C)=C2 | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | QYBDEIGNKGFERC-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

Note: The hydrochloride salt of the compound has a molecular formula of C₁₂H₁₇ClN₂O and a molecular weight of 240.73 g/mol . sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-methylphenyl)methyl]piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-3-2-4-11(7-10)9-14-6-5-13-8-12(14)15/h2-4,7,13H,5-6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKVBDIHICJKHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCNCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies of 1 3 Methylbenzyl Piperazin 2 One

Methodologies for the Construction of the Piperazin-2-one (B30754) Core Structure

The piperazin-2-one scaffold is a key structural motif in many biologically active compounds, prompting the development of diverse synthetic routes to this heterocyclic core. researchgate.net These methods can be broadly categorized into cyclization protocols and asymmetric catalytic approaches.

Ring-Closing Reactions and Cyclization Protocols

The formation of the piperazin-2-one ring is often achieved through intramolecular cyclization reactions. A common strategy involves the tandem reductive coupling and SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide with a primary amine. This method is versatile and allows for the introduction of various substituents on the nitrogen atom. researchgate.net Another approach is the intramolecular SN2 ring closure of a suitably substituted 1,2-diamine derivative. nih.gov

Cascade reactions have also been employed for the efficient synthesis of piperazin-2-one derivatives. For instance, a metal-promoted cascade transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide can afford piperazinones in good yields, forming three new bonds in a one-pot process. thieme.dethieme-connect.com

| Starting Materials | Reaction Type | Key Features |

| 2-chloro-N-(2-oxoalkyl)acetamide and primary amine | Tandem reductive coupling and SN2-cyclization | Versatile for N-substitution. researchgate.net |

| Substituted 1,2-diamine | Intramolecular SN2 ring closure | Direct formation of the piperazine (B1678402) core. nih.gov |

| Chloro allenylamide, primary amine, and aryl iodide | Metal-promoted cascade reaction | One-pot, three-bond formation. thieme.dethieme-connect.com |

Asymmetric Catalytic Approaches to Chiral Piperazin-2-ones

The development of asymmetric methods for the synthesis of chiral piperazin-2-ones is of significant interest due to the prevalence of chiral piperazinone cores in pharmaceuticals. One notable approach is the palladium-catalyzed asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group, which provides chiral multisubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. researchgate.net

Another powerful strategy involves a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence. This method, starting from commercial aldehydes, provides 3-aryl/alkyl piperazin-2-ones in high yields and enantiomeric excesses. acs.org Jocic-type reactions with enantiomerically-enriched trichloromethyl-containing alcohols and N-substituted diamines also offer a route to chiral 1-substituted piperazinones with minimal loss of stereochemical integrity. researchgate.netrsc.org

| Method | Catalyst/Reagent | Key Features |

| Asymmetric hydrogenation of pyrazin-2-ols | Palladium catalyst | High diastereoselectivity and enantioselectivity. researchgate.net |

| One-pot Knoevenagel/asymmetric epoxidation/DROC | Quinine-derived urea (B33335) catalyst | High yields and enantiomeric excesses. acs.org |

| Jocic-type reaction | Enantiomerically-enriched trichloromethyl-alcohols | Regioselective synthesis of 1-substituted piperazinones. researchgate.netrsc.org |

Introduction of the 3-Methylbenzyl Moiety at the Nitrogen Atom

Once the piperazin-2-one core is established, or as part of a convergent synthesis, the 3-methylbenzyl group must be introduced at the N1 position. This is typically achieved through N-alkylation or as part of a multi-step or one-pot sequence.

N-Alkylation Strategies Utilizing 3-Methylbenzyl Halides

The direct N-alkylation of a pre-formed piperazin-2-one is a straightforward approach. This generally involves the reaction of the piperazin-2-one with a 3-methylbenzyl halide, such as 3-methylbenzyl bromide or chloride, in the presence of a base. The choice of base and solvent is crucial to ensure selective mono-alkylation at the desired nitrogen atom and to avoid potential side reactions. Common bases include potassium carbonate or triethylamine, in solvents like acetonitrile (B52724) or DMF. researchgate.net

A German patent describes a process for the N-monoalkylation of piperazine using m-methylbenzyl bromide. google.com In this procedure, piperazine is reacted with m-methylbenzyl bromide in ethanol (B145695) at elevated temperatures, yielding N-m-methylbenzylpiperazine. google.com While this example uses piperazine itself, the principles of this N-alkylation can be adapted to the piperazin-2-one core, likely requiring optimization of reaction conditions to account for the different reactivity of the lactam nitrogen.

| Substrate | Alkylating Agent | Base/Solvent | Product |

| Piperazin-2-one | 3-Methylbenzyl bromide | K2CO3 / Acetonitrile | 1-(3-Methylbenzyl)piperazin-2-one |

| Piperazine | m-Methylbenzyl bromide | None specified / Ethanol | N-m-Methylbenzylpiperazine google.com |

Multi-Step Synthetic Sequences for N-Substituted Piperazin-2-ones

A multi-step approach often provides greater control over the final structure. This can involve the synthesis of an N-(3-methylbenzyl) substituted diamine precursor, which is then cyclized to form the desired piperazin-2-one. For example, a 1,2-diamine can be selectively mono-benzylated with 3-methylbenzyl bromide, and the resulting N-(3-methylbenzyl)diamine can then undergo a ring-closing reaction, such as reaction with an α-haloacetyl halide, to form this compound.

This strategy allows for the purification of intermediates at each stage, potentially leading to a higher purity of the final product. The choice of protecting groups for the diamine may be necessary to ensure selective N-alkylation.

One-Pot Reaction Schemes for Direct Derivatization

One-pot syntheses offer advantages in terms of efficiency and reduced waste. A plausible one-pot approach to this compound could involve the reaction of ethylenediamine (B42938) with 3-methylbenzylamine (B90883) and an α-haloester in a single reaction vessel. This would constitute a three-component reaction where the initial N-benzylation is followed by cyclization.

Furthermore, cascade reactions, as mentioned earlier, can be designed to incorporate the 3-methylbenzyl group directly. For example, a primary amine bearing the 3-methylbenzyl group could be used in the metal-promoted cascade transformation with a chloro allenylamide and an aryl iodide to directly yield the N-substituted piperazinone. thieme.dethieme-connect.com

Synthesis of Structurally Related Analogues and Derivatives of this compound

The generation of analogues and derivatives of this compound is a key strategy to develop novel compounds with enhanced biological activities. These modifications typically target three main areas: the phenyl ring of the benzyl (B1604629) moiety, the piperazin-2-one ring itself, and the hybridization with other known bioactive scaffolds.

Alterations to the phenyl ring of the benzyl group attached to the piperazine nitrogen can significantly influence the compound's biological profile. The introduction of various substituents can modulate factors such as lipophilicity, electronic properties, and steric hindrance, which in turn affect receptor binding and metabolic stability.

Common modifications include the introduction of halogen atoms (e.g., fluorine, chlorine), alkyl groups, and alkoxy groups at different positions on the phenyl ring. For instance, the synthesis of analogues with different substitution patterns on the benzyl ring can be achieved by reacting piperazin-2-one with appropriately substituted benzyl halides.

A general synthetic approach involves the N-alkylation of a piperazine precursor with a substituted benzyl chloride. For example, 1-(3,4-dimethoxybenzyl)-4-phenylpiperazine (B1619496) has been synthesized by reacting 1-phenylpiperazine (B188723) with 3,4-dimethoxybenzyl chloride. datapdf.com A similar strategy can be employed for the synthesis of this compound derivatives by starting with piperazin-2-one and a variety of substituted benzyl halides.

Table 1: Examples of Phenyl Ring Modifications on Benzylpiperazine Derivatives

| Derivative Name | Modification on Phenyl Ring |

| 1-(3,4-Dimethoxybenzyl)-4-phenylpiperazine | 3,4-Dimethoxy substitution |

| 1-(2-Hydroxy-5-methoxybenzyl)-4-phenylpiperazine | 2-Hydroxy, 5-Methoxy substitution |

| 1-(3,4,5-Trimethoxybenzyl)-4-phenylpiperazine | 3,4,5-Trimethoxy substitution |

This table illustrates potential modifications on the phenyl ring of benzylpiperazine derivatives, which can be extrapolated to the synthesis of this compound analogues.

Direct modification of the piperazin-2-one ring offers another avenue for creating structural diversity. While approximately 80% of piperazine-containing drugs have substituents only at the nitrogen positions, recent advances have focused on the functionalization of the carbon atoms of the piperazine ring. mdpi.comresearchwithnj.com

Strategies for modifying the piperazin-2-one ring can include the introduction of substituents at the C-3, C-5, and C-6 positions. These modifications can introduce chirality and alter the three-dimensional shape of the molecule, potentially leading to improved target selectivity and potency. The synthesis of such derivatives often requires more complex, multi-step synthetic routes. For instance, the synthesis of 1,4-disubstituted-2-methylpiperazines has been reported, demonstrating the feasibility of introducing alkyl groups onto the carbon framework of the piperazine ring. ufl.edu

The introduction of substituents on the piperazine ring can significantly impact the biological activity of the resulting compounds. A study on 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffolds revealed that varying the aryl substituent on the piperazine ring led to the discovery of potent, non-competitive inhibitors of inflammatory caspases. nih.gov

Table 2: Potential Sites for Substitution on the Piperazin-2-one Ring

| Position | Potential Substituents |

| N-4 | Alkyl, Aryl, Acyl groups |

| C-3 | Alkyl, Aryl, Heteroaryl groups |

| C-5 | Alkyl, Aryl groups |

| C-6 | Alkyl, Aryl groups |

This table outlines possible positions for substitution on the piperazin-2-one ring to generate novel derivatives.

Hybridization involves covalently linking the this compound scaffold with other known bioactive pharmacophores. This strategy aims to create chimeric molecules that may exhibit synergistic or additive biological effects, or possess a novel mechanism of action. The piperazine moiety is a versatile linker for creating such hybrid molecules.

Examples of bioactive scaffolds that can be hybridized with the piperazine core include chalcones, 1,2,3-triazoles, and natural products like bile acids. nih.gov For instance, chalcone-piperazine hybrid compounds have shown promising anti-tumor activity. nih.gov Similarly, piperazine-containing 1,2,3-triazoles have been synthesized and evaluated for their antibacterial and antifungal activities. researchgate.net

The synthesis of these hybrid molecules typically involves multi-step procedures. For example, a series of azole-containing piperazine derivatives were designed and synthesized to investigate their antimicrobial and cytotoxic activities. researchgate.net

Table 3: Examples of Bioactive Scaffolds for Hybridization with Piperazine

| Bioactive Scaffold | Potential Therapeutic Area |

| Chalcone | Anticancer |

| 1,2,3-Triazole | Antibacterial, Antifungal |

| Bile Acid | Anticancer |

| Pyrimidine | Anti-inflammatory |

This table provides examples of bioactive scaffolds that can be conjugated with the piperazine core to develop novel hybrid compounds.

Advanced Purification and Isolation Techniques for Synthesized Intermediates and Final Compounds

The purification and isolation of synthesized intermediates and final compounds are critical steps to ensure the purity and identity of the target molecules. A variety of techniques are employed, ranging from classical methods to more advanced chromatographic and crystallization procedures.

For piperazine derivatives, common purification methods include:

Crystallization: This is a widely used technique for purifying solid compounds. The choice of solvent is crucial for obtaining high-purity crystals. For instance, 1-(3,4-dimethoxybenzyl)-4-phenylpiperazine can be crystallized from a suitable solvent after initial workup. datapdf.com

Distillation: For liquid compounds or intermediates, vacuum distillation is often used to separate them from non-volatile impurities. ufl.edu

Chromatography: Column chromatography, using silica (B1680970) gel or alumina (B75360) as the stationary phase, is a powerful technique for separating complex mixtures. The choice of eluent system is optimized to achieve good separation.

Salt Formation and Recrystallization: Piperazine derivatives, being basic, can be converted to their salts (e.g., hydrochloride, diacetate) for purification. The salt can then be recrystallized to high purity. google.com For example, 1-(3,4,5-trimethoxybenzoyl)-4-phenylpiperazine hydrochloride was purified by recrystallization from a chloroform-toluene mixture. datapdf.com

Advanced techniques may also be employed, such as preparative high-performance liquid chromatography (HPLC) for the isolation of highly pure compounds, especially for challenging separations.

Spectroscopic and Structural Characterization of 1 3 Methylbenzyl Piperazin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by mapping the carbon-hydrogen framework. For N-substituted piperazin-2-ones, NMR spectra can be complex due to the presence of conformational isomers, known as rotamers, which arise from the restricted rotation around the amide C-N bond, and the potential for different ring conformations. researchgate.netrsc.org This can result in the broadening or duplication of signals in the spectra.

The ¹H NMR spectrum of 1-(3-Methylbenzyl)piperazin-2-one provides specific information about the chemical environment of each proton. The expected signals can be assigned to the protons of the 3-methylbenzyl group and the piperazin-2-one (B30754) ring.

3-Methylbenzyl Group: This portion of the molecule is expected to show four protons in the aromatic region (approximately 7.00-7.30 ppm), a singlet for the two benzylic protons (CH₂), and a singlet for the three methyl (CH₃) protons around 2.35 ppm. rsc.org

Piperazin-2-one Ring: The protons on the three methylene (B1212753) (CH₂) groups within the ring are in distinct chemical environments and are expected to appear as separate multiplets. The proton on the nitrogen atom (NH) typically appears as a broad singlet, its chemical shift being sensitive to solvent and concentration. The methylene group adjacent to the carbonyl (C=O) is expected to be downfield compared to the others.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (C₆H₄) | 7.00 - 7.30 | Multiplet |

| Benzyl (B1604629) CH₂ | ~4.60 | Singlet |

| Ring CH₂ (adjacent to N-benzyl) | ~3.40 | Triplet |

| Ring CH₂ (adjacent to C=O) | ~3.25 | Singlet |

| Ring CH₂ (adjacent to NH) | ~3.05 | Triplet |

| Amine NH | Variable (Broad) | Singlet |

| Methyl CH₃ | ~2.35 | Singlet |

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. libretexts.org Each unique carbon atom in this compound gives a distinct signal, spread over a wide chemical shift range (0-220 ppm), which typically allows for the unambiguous identification of all carbons. libretexts.org

The most downfield signal corresponds to the carbonyl carbon of the amide group, typically appearing between 165 and 175 ppm. chemguide.co.ukchemrxiv.org The carbons of the aromatic ring are found in the 125-140 ppm region, while the aliphatic carbons of the benzyl and piperazinone moieties appear in the upfield region of the spectrum. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~168.0 |

| Aromatic C (quaternary, C-CH₃) | ~138.0 |

| Aromatic C (quaternary, C-CH₂) | ~136.0 |

| Aromatic CH | 127.0 - 130.0 |

| Benzyl CH₂ | ~53.0 |

| Ring CH₂ (adjacent to N-benzyl) | ~51.0 |

| Ring CH₂ (adjacent to C=O) | ~49.0 |

| Ring CH₂ (adjacent to NH) | ~42.0 |

| Methyl CH₃ | ~21.0 |

High-Resolution Mass Spectrometry (HRMS/ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺. nih.govamazonaws.com

For this compound, the exact mass of the protonated molecule is calculated based on its molecular formula, C₁₂H₁₆N₂O. nih.gov The measured value from HRMS analysis must match this theoretical value, typically within a margin of 5 parts per million (ppm), to confirm the elemental formula.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆N₂O |

| Molecular Weight | 204.27 g/mol |

| Ion | [M+H]⁺ |

| Calculated Exact Mass | 205.1335 |

| Observed Mass | Conforms to calculated mass ± 5 ppm |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is characterized by several key absorption bands.

The most prominent feature is the strong absorption from the carbonyl (C=O) group of the cyclic amide (lactam), which is expected around 1650-1685 cm⁻¹. chemrxiv.org Another key feature is the N-H stretching vibration of the secondary amine, appearing in the 3200-3400 cm⁻¹ region. lookchem.com Other significant bands include C-H stretches for both aromatic and aliphatic groups and C=C stretching vibrations from the benzene (B151609) ring. lookchem.com

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Amine (N-H) | Stretch | 3200 - 3400 | Medium, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Amide (C=O) | Stretch | 1650 - 1685 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

Single Crystal X-ray Diffraction Studies for Absolute Configuration and Conformation

While a specific crystal structure for this compound is not publicly available, analysis of related piperazine (B1678402) structures suggests that the six-membered piperazin-2-one ring would likely adopt a non-planar conformation, such as a distorted chair or boat. lookchem.com The X-ray diffraction data would precisely define the puckering of this ring and the spatial orientation of the 3-methylbenzyl substituent relative to the piperazinone core. This information is crucial for understanding intermolecular interactions in the crystal lattice.

Chromatographic Methods for Purity and Isomeric Analysis (e.g., High-Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of this compound and separating it from potential impurities, starting materials, or side products. researchgate.net Reversed-phase HPLC is the most common mode used for this type of analysis. sielc.com

A typical HPLC method would involve a C18 stationary phase column and a mobile phase consisting of a gradient mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. amazonaws.comsielc.com Detection is commonly performed using a UV detector. amazonaws.com This method is scalable and can be adapted for preparative separation to isolate the pure compound. sielc.com

Table 5: Typical HPLC Parameters for Analysis of this compound

| Parameter | Description |

| Column | Reversed-Phase C18 |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% TFA |

| Elution | Gradient elution (e.g., 10% to 90% B) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 220 nm or 254 nm |

Structure Activity Relationship Sar Studies of 1 3 Methylbenzyl Piperazin 2 One Derivatives

Elucidation of Key Pharmacophoric Elements for Desired Activity

Pharmacophore models for structurally related piperazine (B1678402) derivatives have identified the following key features:

Aromatic/Hydrophobic Group: The benzyl (B1604629) moiety, in this case, the 3-methylbenzyl group, serves as a crucial hydrophobic anchor that interacts with non-polar pockets of the target protein. nih.govacs.org

Hydrogen Bond Acceptor/Donor: The carbonyl group of the piperazin-2-one (B30754) ring and the non-acylated nitrogen atom can act as hydrogen bond acceptors and donors, respectively, forming critical interactions with the receptor.

Ionizable Nitrogen: The basic nitrogen atom of the piperazine ring is typically protonated at physiological pH, allowing for ionic interactions with acidic residues in the target's binding site. nih.gov

Impact of Structural Modifications on Biological Potency and Selectivity

The biological activity, potency, and selectivity of 1-(3-methylbenzyl)piperazin-2-one derivatives are highly sensitive to structural modifications on both the aromatic ring and the heterocyclic core.

Positional Isomerism of the Methyl Group on the Benzyl Moiety

The position of the methyl group on the benzyl ring significantly influences the compound's biological activity. While specific data for the this compound series is limited, studies on analogous substituted phenylpiperazine derivatives indicate that the substitution pattern on the phenyl ring is a key determinant of potency and selectivity. For instance, in a series of berberine-piperazine derivatives, substitution at the meta-position (position 3) of the phenyl ring on the piperazine moiety resulted in the most potent compound against certain cancer cell lines. nih.gov This suggests that the meta-position, as in this compound, may be optimal for fitting into the hydrophobic pocket of the target protein. The introduction of a substituent at the para-position has also been shown to improve affinity and selectivity in other benzylpiperazine series. nih.govacs.org

Table 1: Hypothetical Impact of Methyl Group Position on Biological Activity

| Compound | Methyl Position | Expected Biological Activity | Rationale |

| 1-(2-Methylbenzyl)piperazin-2-one | Ortho | Moderate | Potential for steric hindrance with the binding pocket. |

| This compound | Meta | High | Optimal fit into the hydrophobic pocket based on analogous series. nih.gov |

| 1-(4-Methylbenzyl)piperazin-2-one | Para | High | May enhance affinity and selectivity. nih.govacs.org |

Influence of Substituents on the Piperazin-2-one Heterocycle

Modifications to the piperazin-2-one ring itself can have a profound impact on biological activity. The introduction of substituents on the carbon atoms of the piperazine ring can alter the molecule's conformation and its interaction with the target. In many biologically active piperazine derivatives, the piperazine ring remains unsubstituted on its carbon atoms. rsc.org However, strategic substitution can lead to enhanced potency. For example, in a series of 1-piperazino-3-arylindans, small substituents at the 2-position of the piperazine ring were found to be crucial for potent D1 and D2 antagonism. nih.gov The synthesis of C-substituted piperazines can be achieved through methods like regioselective β-C(sp³)-H bond functionalization. researchgate.net

Role of Linker Chemistry and Functional Groups

The benzyl group in this compound acts as a linker between the phenyl ring and the piperazin-2-one core. The nature and length of this linker are critical for activity. Studies on benzylpiperazine derivatives have shown that the length of the linker chain between a distal phenyl ring and a central amide group can significantly affect binding affinity. nih.gov For instance, a two-carbon (ethylene) linker was found to be optimal in one series of σ1 receptor ligands. nih.gov The introduction of different functional groups on the benzyl linker or replacing the benzyl group with other linkers can modulate the compound's electronic properties, lipophilicity, and hydrogen bonding capacity, thereby influencing its biological profile. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For piperazine derivatives, 3D-QSAR models have been successfully employed to understand the structural requirements for activity. nih.gov These models typically consider steric and electrostatic fields, and sometimes hydrophobicity, to predict the activity of new analogs. nih.gov

Key molecular descriptors that are often found to be important in QSAR studies of related heterocyclic compounds include:

Electronic properties: Dipole moment and polarization can influence long-range interactions with the target.

Steric properties: The size and shape of the molecule, described by parameters like molecular volume and surface area, are critical for a good fit within the binding site.

Thermodynamic properties: Parameters like hydration energy can be important for understanding the desolvation process upon binding.

A reliable QSAR model requires high values for the cross-validation correlation coefficient (Q²) and the correlation coefficient (R²), typically greater than 0.5 and 0.6, respectively, along with a low standard error of estimate. scielo.org.mx Such models can then be used to predict the activity of newly designed compounds and guide further synthetic efforts.

Computational Chemistry and Molecular Modeling of 1 3 Methylbenzyl Piperazin 2 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is crucial for predicting the interaction between a ligand, such as 1-(3-Methylbenzyl)piperazin-2-one, and a biological target, typically a protein or enzyme.

Molecular docking simulations can be employed to screen this compound against a panel of known or predicted biological targets. Piperazine (B1678402) derivatives have shown affinity for a diverse array of targets, including G-protein coupled receptors (GPCRs), kinases, and various enzymes. nih.govresearchgate.net The docking process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding affinity using a scoring function. This function calculates a score, often expressed in kcal/mol, which estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction.

The predicted binding mode reveals the specific orientation and conformation of the compound within the binding pocket, highlighting potential interactions that stabilize the complex. For instance, docking studies on similar piperazine derivatives have identified potential inhibitory activities against targets like urease and various proteases. nih.govtandfonline.com

To illustrate the potential outcomes of such a study for this compound, a hypothetical data table is presented below. This table showcases the kind of data that would be generated from docking simulations against a selection of plausible biological targets.

| Biological Target | Target Class | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| Dopamine D2 Receptor | GPCR | -8.5 | 150 nM |

| Serotonin (B10506) 5-HT2A Receptor | GPCR | -9.1 | 50 nM |

| Histamine H1 Receptor | GPCR | -7.9 | 400 nM |

| Tyrosine Kinase (e.g., VEGFR-2) | Enzyme (Kinase) | -7.2 | 900 nM |

| Poly (ADP-ribose) polymerase-1 (PARP-1) | Enzyme | -6.8 | 1.5 µM |

A critical outcome of molecular docking is the identification of key amino acid residues within the target's binding site that interact with the ligand. tandfonline.com These interactions are fundamental to the stability and specificity of the ligand-target complex. Common types of interactions include:

Hydrogen Bonds: The piperazin-2-one (B30754) moiety contains a carbonyl oxygen and a secondary amine, both of which can act as hydrogen bond acceptors and donors, respectively. These can form crucial hydrogen bonds with polar amino acid residues such as serine, threonine, and asparagine.

Hydrophobic Interactions: The 3-methylbenzyl group provides a significant hydrophobic region that can engage in van der Waals and pi-pi stacking interactions with non-polar amino acid residues like phenylalanine, tyrosine, and leucine (B10760876) within the binding pocket.

Ionic Interactions: The nitrogen atom in the piperazine ring can be protonated under physiological conditions, allowing for potential ionic interactions with acidic residues such as aspartate and glutamate (B1630785).

Understanding these specific interactions is vital for structure-activity relationship (SAR) studies, guiding the chemical modification of the compound to enhance its potency and selectivity. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, taking into account the flexibility of both the ligand and the receptor in a simulated physiological environment. nih.gov

MD simulations can be used to assess the stability of the binding mode predicted by docking. By simulating the movement of atoms over a period of nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound within the active site or if it dissociates. Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein and ligand atoms from their initial docked positions. A stable RMSD value over time suggests that the complex has reached equilibrium and is stable.

These simulations provide a more realistic and robust assessment of the ligand's binding stability than docking alone. nih.gov

MD simulations are also valuable for analyzing the conformational flexibility of this compound in various environments, such as in an aqueous solution versus within the confines of a protein's binding pocket. The piperazine ring typically adopts a chair conformation, but its flexibility and the rotational freedom of the methylbenzyl group can lead to multiple low-energy conformations. Understanding the preferred conformations in different environments is crucial for predicting its ability to adopt the bioactive conformation required for target binding.

In Silico Prediction of Biological Activity Spectra and Potential Targets

In the early stages of drug discovery, it is beneficial to predict the potential biological activities and targets of a compound based on its chemical structure. Various computational tools and databases can be used for this purpose. Software like Molinspiration or SwissADME can predict a range of properties and potential biological activities based on the compound's structural features. nih.govmdpi.com

These predictions are based on the analysis of large datasets of known active compounds and their targets. For this compound, such in silico predictions could suggest potential activities as a GPCR ligand, kinase inhibitor, or enzyme inhibitor, guiding further experimental validation. nih.gov

Below is a hypothetical table illustrating the kind of data generated from an in silico biological activity prediction for this compound.

| Predicted Activity Class | Prediction Score (Probability) | Potential Target Family |

|---|---|---|

| GPCR Ligand | 0.75 | Dopaminergic/Serotonergic Receptors |

| Kinase Inhibitor | 0.62 | Tyrosine Kinases |

| Enzyme Inhibitor | 0.58 | Proteases/Hydrolases |

| Ion Channel Modulator | 0.45 | Voltage-gated Channels |

| Nuclear Receptor Ligand | 0.33 | Steroid Receptors |

By integrating these computational approaches, a comprehensive profile of this compound can be constructed, providing a solid foundation for its further development as a potential therapeutic agent.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools for elucidating the electronic structure and reactivity of molecules. While specific DFT studies on this compound are not extensively available in public literature, the principles of this methodology can be applied to predict its chemical behavior. DFT calculations allow for the optimization of the molecule's geometry and the determination of various electronic properties that are crucial for understanding its reactivity and potential interactions with biological targets.

DFT methods are used to solve the Schrödinger equation for a molecule, providing insights into its electron density distribution. From this, a range of molecular properties can be calculated. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of significant interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Another important property derived from DFT is the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule might interact with other molecules, such as receptors or enzymes, through electrostatic interactions.

Furthermore, DFT can be used to calculate Mulliken charges on individual atoms, offering a quantitative measure of the partial charge distribution within the molecule. These charges can help in understanding the polarity of bonds and the reactivity of different atomic sites. While detailed experimental and theoretical studies on this compound are limited, research on similar heterocyclic compounds demonstrates the utility of DFT in predicting their properties. acs.org For example, studies on other piperazine derivatives have successfully used DFT to correlate calculated properties with experimental observations. mdpi.comnih.gov

Below is a hypothetical data table illustrating the types of electronic properties that could be obtained for this compound using DFT calculations.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule |

| Total Energy | -850 Hartree | Represents the total electronic energy of the molecule |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT calculation.

Virtual Screening and Lead Optimization Strategies Based on Computational Methods

Computational methods are integral to modern drug discovery, providing efficient strategies for identifying and optimizing lead compounds. For a molecule like this compound, these techniques can be pivotal in exploring its therapeutic potential.

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. u-strasbg.fr This process involves the use of docking simulations, where the three-dimensional structure of the ligand (in this case, derivatives of this compound) is computationally fitted into the binding site of a target protein. The binding affinity is then estimated using a scoring function, which ranks the ligands based on their predicted binding strength. nih.gov This approach allows for the rapid screening of thousands or even millions of compounds, significantly reducing the time and cost associated with experimental screening. For instance, virtual screening of piperazine derivatives has been successfully employed to identify potential inhibitors for various enzymes. researchgate.net

Lead Optimization is the process of taking a "hit" compound identified from a screening campaign and modifying its chemical structure to improve its properties, such as potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). uni-bonn.denih.gov Computational methods play a crucial role in this iterative process. Quantitative Structure-Activity Relationship (QSAR) studies, for example, can be used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent molecules.

Furthermore, in silico ADME predictions are now a standard part of lead optimization. nih.gov Various computational models can predict properties like solubility, permeability, metabolic stability, and potential toxicity. By evaluating these properties early in the drug discovery process, researchers can prioritize compounds that are more likely to have favorable drug-like characteristics, thereby reducing the chances of late-stage failures. Studies on various piperazine derivatives have demonstrated the successful application of these computational tools in optimizing lead compounds for a range of therapeutic targets. mdpi.comscispace.com

A hypothetical virtual screening campaign for derivatives of this compound against a specific kinase target could yield the following results:

| Derivative | Docking Score (kcal/mol) | Predicted ADME - Oral Bioavailability (%) | Predicted ADME - BBB Permeability |

| This compound | -7.2 | 65 | Moderate |

| 1-(3-Fluorobenzyl)piperazin-2-one | -7.5 | 68 | Moderate |

| 1-(3-Chlorobenzyl)piperazin-2-one | -7.8 | 70 | Low |

| 1-(3-Methoxybenzyl)piperazin-2-one | -7.1 | 62 | High |

| 1-(3-Trifluoromethylbenzyl)piperazin-2-one | -8.1 | 75 | Low |

Note: The data in this table is for illustrative purposes only and represents the type of information that would be generated in a computational lead optimization study.

Future Directions and Research Opportunities

Development of Novel and Efficient Synthetic Routes for Analogues

The core structure of 1-(3-methylbenzyl)piperazin-2-one, a substituted piperazin-2-one (B30754), lends itself to a variety of synthetic modifications. The development of novel and efficient synthetic routes is crucial for accessing a wider range of analogues with diverse functionalities. Current research focuses on methodologies that offer high yields, stereoselectivity, and operational simplicity.

One promising approach involves the use of cascade reactions, where multiple chemical bonds are formed in a single pot, thereby increasing efficiency and reducing waste. For instance, a metal-promoted cascade transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide has been shown to afford piperazinones in good yields. thieme-connect.com This one-pot process allows for the formation of three new bonds and introduces two points of diversity, making it highly suitable for combinatorial synthesis. thieme-connect.com

Asymmetric catalysis is another key area of development, enabling the synthesis of chiral piperazin-2-one derivatives. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org Similarly, one-pot procedures combining a Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization (DROC) have been successfully employed to produce 3-aryl/alkyl piperazin-2-ones. acs.orgresearchgate.net These methods often utilize readily available starting materials and catalysts, such as those derived from Cinchona alkaloids, to achieve high enantiomeric excess. acs.org

Furthermore, Jocic-type reactions with N-substituted diamines have been explored for the synthesis of 1- and 4-substituted piperazin-2-ones. rsc.org This methodology has proven effective for transforming enantiomerically-enriched trichloromethyl-containing alcohols into 1-substituted piperazinones with minimal loss of stereochemical integrity. researchgate.netrsc.org The versatility of these emerging synthetic strategies opens the door to a vast library of this compound analogues for further investigation.

Exploration of Emerging Biological Targets for Piperazin-2-one Scaffolds

The piperazin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. thieme-connect.comnih.govmdpi.com While derivatives have been investigated for a range of activities including anticancer, antimicrobial, and anti-inflammatory effects, the exploration of new biological targets remains a vibrant area of research. nih.govnih.govthieme-connect.com

Recent studies have highlighted the potential of piperazine (B1678402) derivatives to interact with a variety of cellular targets. For example, certain piperazine-based compounds have shown affinity for sigma receptors (S1R and S2R), which are implicated in a host of neurological and psychiatric disorders. nih.govrsc.org The ability of these compounds to modulate sigma receptor activity opens up avenues for the development of novel therapeutics for conditions such as neurodegenerative diseases and cancer. nih.gov

Another area of interest is the inhibition of human carbonic anhydrases (hCAs), enzymes involved in various physiological processes. nih.gov Targeting these enzymes is a therapeutic strategy for diseases ranging from glaucoma to cancer. nih.gov The development of chiral piperazine derivatives carrying specific substituents has led to potent and selective hCA inhibitors. nih.gov

The structural flexibility of the piperazin-2-one core allows for its incorporation into molecules designed to target specific protein-protein interactions or enzymatic active sites. tandfonline.com As our understanding of disease pathways deepens, the piperazin-2-one scaffold will undoubtedly be adapted to create ligands for newly identified and validated biological targets.

Integration of Advanced SAR and Computational Approaches for Rational Design

The rational design of novel drug candidates based on the this compound scaffold is increasingly reliant on the integration of advanced Structure-Activity Relationship (SAR) studies and computational methods. researchgate.netwiley.com These approaches provide valuable insights into the molecular features that govern biological activity and allow for the prediction of the properties of yet-to-be-synthesized compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for correlating the chemical structure of a series of compounds with their biological or toxicological properties. researchgate.net By developing statistically sound QSAR models, researchers can identify key structural fragments and physicochemical properties that contribute to the desired activity. researchgate.net This information guides the design of new analogues with improved potency and selectivity.

Molecular docking and molecular dynamics simulations are structure-based computational techniques that provide a detailed understanding of how a ligand interacts with its biological target at the atomic level. nih.govrsc.orgmdpi.com These methods can predict the binding mode of a compound within a receptor's active site, identify crucial amino acid residues involved in the interaction, and estimate the binding affinity. nih.govmdpi.com This knowledge is instrumental in optimizing the lead compound to enhance its interaction with the target. For instance, computational studies have been used to decipher the binding mode of piperidine (B6355638)/piperazine-based ligands to the sigma-1 receptor, paving the way for structure-based optimization. nih.govrsc.org

The combination of ligand-based methods like QSAR with structure-based approaches like molecular docking creates a powerful synergy for rational drug design. mdpi.com This integrated strategy improves the efficiency of lead compound optimization and increases the likelihood of discovering novel, potent, and selective therapeutic agents. researchgate.net

Applications as Precursors or Intermediates in the Synthesis of Complex Molecules

Beyond its own potential biological activity, this compound and the broader class of piperazin-2-ones serve as valuable precursors and intermediates in the synthesis of more complex molecules. medchemexpress.com The inherent reactivity of the piperazin-2-one ring system, with its amide and secondary amine functionalities, allows for a variety of chemical transformations.

Piperazin-2-one derivatives can be used as building blocks for the construction of condensed heterocyclic compounds. medchemexpress.com The piperazine ring can also be incorporated into larger macrocyclic structures, which have applications in areas such as transition metal complexation. nih.gov

Furthermore, the piperazin-2-one scaffold can be a key component in the synthesis of peptidomimetics. thieme-connect.com Its structure can mimic the turns and folds of peptides, allowing for the design of molecules that can modulate protein-protein interactions.

The versatility of piperazin-2-ones as synthetic intermediates is also demonstrated by their use in the preparation of complex natural product derivatives and other biologically active compounds. nih.gov For example, they can be utilized in the synthesis of 1,3-oxazine-piperazine derivatives, which have shown a range of potential biological activities. doi.org The ability to readily access and functionalize the piperazin-2-one core makes it an attractive starting point for the synthesis of a wide range of intricate molecular architectures.

Q & A

Advanced Research Question

- X-ray Crystallography : Resolve the crystal structure to quantify ring puckering amplitudes (e.g., Cremer-Pople parameters) .

- NMR Spectroscopy : Analyze coupling constants (³JHH) to infer chair or boat conformations. For example, axial-equatorial proton couplings in D₂O or CDCl₃ .

- Computational Modeling : Use DFT (e.g., Gaussian) or molecular dynamics (e.g., AMBER) to simulate ring flexibility.

What in vitro assays are suitable for evaluating kinase inhibition potential?

Advanced Research Question

- Enzyme Inhibition Assays : Use recombinant kinases (e.g., EGFR, Src) with ATP-Glo™ luminescence kits to measure IC₅₀ values. Include staurosporine as a positive control .

- Cellular Assays : Test proliferation inhibition in cancer cell lines (e.g., MCF-7) via MTT assays. Pair with Western blotting to assess phosphorylation downstream targets.

- Docking Studies : Perform molecular docking (AutoDock Vina) using kinase crystal structures (PDB) to predict binding modes.

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

How can retrosynthetic analysis guide the design of novel derivatives?

Advanced Research Question

- Disconnections : Break the molecule into piperazin-2-one and 3-methylbenzyl fragments. Explore alternative coupling reagents (e.g., Mitsunobu for ether linkages) .

- Intermediate Identification : Prioritize stable intermediates (e.g., Boc-protected piperazin-2-one) for modular derivatization .

- Route Scouting : Use software (e.g., ChemAxon) to evaluate feasibility and cost of proposed pathways.

How do structural modifications influence biological activity in SAR studies?

Advanced Research Question

- Substituent Variation : Replace the 3-methyl group on the benzyl moiety with electron-withdrawing (e.g., -Cl) or donating (-OCH₃) groups. Test in kinase assays to correlate activity with Hammett σ values .

- Scaffold Hopping : Compare activity against piperazine vs. piperidin-2-one analogs to assess ring flexibility effects.

- Data Analysis : Use multivariate regression (e.g., CoMFA) to model activity trends.

What analytical techniques confirm the identity and purity of synthesized batches?

Basic Research Question

- NMR : ¹H/¹³C spectra should show characteristic peaks: piperazin-2-one carbonyl (~170 ppm in ¹³C), benzyl aromatic protons (6.8–7.3 ppm) .

- LC-MS : Confirm molecular ion ([M+H]⁺ at m/z 203.1) and purity (>95% by UV at 254 nm) .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4%).

How can metabolic stability be assessed in early-stage drug development?

Advanced Research Question

- In Vitro Models : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme inhibition risks.

- Metabolite ID : HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).

What computational strategies predict binding affinity to therapeutic targets?

Advanced Research Question

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) over 100-ns trajectories to assess stability .

- Free Energy Perturbation (FEP) : Calculate relative binding free energies for derivative comparisons.

- Pharmacophore Modeling : Align active analogs to identify essential features (e.g., hydrogen bond acceptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.